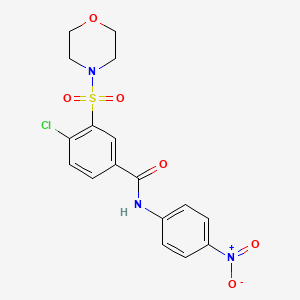
4-chloro-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide, commonly known as GW 501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It is a synthetic compound that has been extensively studied for its potential applications in treating metabolic disorders, cardiovascular diseases, and cancer.
Wirkmechanismus
GW 501516 activates PPARδ, which is a transcription factor that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and oxidative stress. Activation of PPARδ by GW 501516 leads to an increase in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis in skeletal muscle and adipose tissue. It also leads to a decrease in inflammation and oxidative stress in various tissues.
Biochemical and Physiological Effects:
GW 501516 has been shown to have several biochemical and physiological effects. In animal studies, GW 501516 has been shown to increase endurance and running capacity, improve cardiac function, and decrease body fat. It has also been shown to improve insulin sensitivity, decrease plasma triglyceride and cholesterol levels, and reduce inflammation and oxidative stress. In human studies, GW 501516 has been shown to increase HDL cholesterol levels and decrease LDL cholesterol levels.
Vorteile Und Einschränkungen Für Laborexperimente
GW 501516 has several advantages for lab experiments. It is a selective agonist of PPARδ, which means it specifically activates this receptor without affecting other receptors. It is also orally bioavailable, which means it can be administered to animals or humans via the mouth. However, GW 501516 has several limitations for lab experiments. It has a short half-life in vivo, which means it must be administered frequently to maintain its effects. It is also expensive to synthesize, which limits its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on GW 501516. One direction is to study its potential applications in treating metabolic disorders, cardiovascular diseases, and cancer in humans. Another direction is to study its effects on other tissues and organs, such as the liver and brain. Additionally, future research could focus on developing more potent and selective agonists of PPARδ, as well as improving the oral bioavailability and half-life of GW 501516.
Synthesemethoden
GW 501516 is synthesized by reacting 4-chloro-3-nitrobenzoic acid with thionyl chloride to form 4-chloro-3-nitrobenzoyl chloride. The resulting compound is then reacted with 4-morpholinepropanesulfonic acid and sodium hydroxide to form the corresponding sulfonamide. Finally, the nitro group is reduced to an amino group using palladium on carbon and hydrogen gas, and the resulting compound is acylated with 4-nitrophenylacetic acid to form GW 501516.
Wissenschaftliche Forschungsanwendungen
GW 501516 has been extensively studied for its potential applications in treating metabolic disorders, cardiovascular diseases, and cancer. In metabolic disorders, GW 501516 has been shown to increase glucose uptake in skeletal muscle and adipose tissue, improve insulin sensitivity, and decrease plasma triglyceride and cholesterol levels. In cardiovascular diseases, GW 501516 has been shown to improve cardiac function, reduce inflammation, and decrease oxidative stress. In cancer, GW 501516 has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
4-chloro-3-morpholin-4-ylsulfonyl-N-(4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O6S/c18-15-6-1-12(11-16(15)28(25,26)20-7-9-27-10-8-20)17(22)19-13-2-4-14(5-3-13)21(23)24/h1-6,11H,7-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIGFTOZKOWVEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B4977705.png)
![N-(4-{N-[(4-isobutylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B4977708.png)
![4-(4-iodo-2-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4977716.png)
![3-[(2,4-dimethoxyphenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4977719.png)
![(1R*,5S*)-6-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane](/img/structure/B4977726.png)
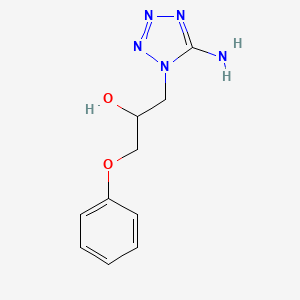
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4977745.png)
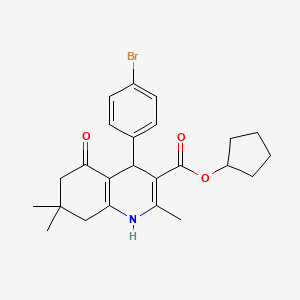
![{[2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}malononitrile](/img/structure/B4977763.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-3-oxo-1-piperazinyl]-2-oxoethyl}acetamide](/img/structure/B4977772.png)
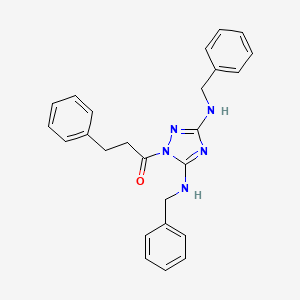
![3-chloro-5-(3,4-dimethoxyphenyl)-2-(4-thiomorpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4977787.png)
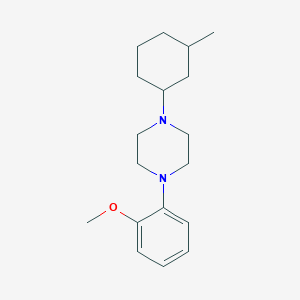
![2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]nicotinamide](/img/structure/B4977818.png)